molecular formula C14H24N2O2 B7859899 1-Decylpyrazole-4-carboxylic acid

1-Decylpyrazole-4-carboxylic acid

Cat. No.: B7859899
M. Wt: 252.35 g/mol
InChI Key: RBASCNKPTQKQDE-UHFFFAOYSA-N
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Description

1-Decylpyrazole-4-carboxylic acid is a pyrazole derivative characterized by a decyl (C₁₀H₂₁) chain attached to the nitrogen at position 1 and a carboxylic acid (-COOH) group at position 4 of the pyrazole ring. Pyrazole-based compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding and π-π interactions.

Properties

IUPAC Name

1-decylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-2-3-4-5-6-7-8-9-10-16-12-13(11-15-16)14(17)18/h11-12H,2-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBASCNKPTQKQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN1C=C(C=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between 1-decylpyrazole-4-carboxylic acid and its analogs:

Compound Name Core Structure Substituents Key Properties Applications
This compound Pyrazole Decyl (N1), -COOH (C4) High lipophilicity, low aqueous solubility Surfactants, lipid-based drug carriers
1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid Pyrazole 3-Methoxyphenyl (N1), -COOH (C4) Moderate polarity due to methoxy group Pharmaceutical intermediates, ligand synthesis
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine Cl (C2), CH₃ (C6), -COOH (C4) Polar, reactive (Cl acts as leaving group) Agrochemicals, cross-coupling reactions

Solubility and Reactivity

  • Lipophilicity : The decyl chain in this compound drastically reduces aqueous solubility compared to 1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, which benefits from the polar methoxy group .
  • Reactivity : The chlorine atom in 2-chloro-6-methylpyrimidine-4-carboxylic acid enables nucleophilic substitution reactions, a feature absent in pyrazole analogs . Conversely, the pyrazole ring’s adjacent nitrogen atoms may facilitate coordination chemistry or tautomerism.

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